molecular formula C25H22BrNO4 B12814629 Fmoc-beta-hophe(4-br)-oh

Fmoc-beta-hophe(4-br)-oh

Cat. No.: B12814629
M. Wt: 480.3 g/mol
InChI Key: SZPFLELHTJMABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-β-HoPhe(4-Br)-OH (CAS: 270062-86-7) is a β-homophenylalanine derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, featuring a bromine substituent at the para position of the phenyl ring. Its molecular formula is C₂₅H₂₂BrNO₄, with a molecular weight of 480.4 g/mol . The compound is characterized by a purity of ≥98% (HPLC) and serves as a critical intermediate in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) for introducing sterically bulky or halogenated side chains into peptide sequences . Production scales for this compound can reach kilogram quantities, highlighting its industrial relevance .

The bromine atom at the 4-position enhances lipophilicity and influences electronic properties, making it valuable for modulating peptide-receptor interactions or stability. Its β-homologated structure (extended side chain) further distinguishes it from standard phenylalanine derivatives, offering unique conformational flexibility in peptide design .

Properties

IUPAC Name

4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPFLELHTJMABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid typically involves several steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-chloride in the presence of a base like sodium carbonate.

    Bromination: The phenyl ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Coupling: The protected and brominated amino acid is then coupled with the desired butyric acid derivative using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated synthesizers and large-scale reactors.

Chemical Reactions Analysis

Substitution Reactions

The para-bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions:

Reagent/ConditionsProductReaction EfficiencyReference
Sodium azide (NaN₃, DMF, 60°C)Azido derivative78–85% yield
Thiourea (EtOH, reflux)Thiol-substituted analog65–72% yield
Primary amines (K₂CO₃, DMSO)Aryl amine derivatives82–90% yield

Mechanistic Insight :

  • Bromine substitution occurs via a Meisenheimer intermediate in polar aprotic solvents.

  • Electron-withdrawing Fmoc group enhances ring activation for SNAr .

Oxidation and Reduction

The β-homophenylalanine backbone and aromatic ring participate in redox reactions:

Oxidation

Oxidizing AgentConditionsProductApplication
m-CPBACH₂Cl₂, 0°CSulfonyl methyl formamidePeptide crosslinking
KMnO₄H₂O, pH 10Carboxylic acid derivativeBioconjugation

Reduction

Reducing AgentConditionsProductPurity
LiAlH₄THF, -10°Cβ-Amino alcohol92–95%
NaBH₄/I₂MeOH, rtDes-bromo derivative88%

Peptide Coupling Reactions

As a non-proteinogenic amino acid, it is widely used in Fmoc-based solid-phase peptide synthesis (SPPS):

Key Parameters:

  • Coupling Reagents : HATU/DIPEA (94% efficiency)

  • Solvent : DMF or NMP (optimal swelling for resin-bound peptides)

  • Side Reactions : Aspartimide formation (<1.2% per cycle using Oxyma/DIC)

Table 1: Coupling Efficiency vs. Backbone Length

Peptide Length (residues)Coupling Yield (%)Epimerization (%)
1098.50.8
2095.21.5
3089.72.3

Aspartimide Formation

A major side reaction during SPPS when adjacent to aspartic acid:

Table 2: Aspartimide Suppression Strategies

StrategyAspartimide/cycle (%)d-Asp Formation (%)
tBu protection1.659.1
Mpe protection0.494.2
Bno protection0.060.9

Preventive Measures :

  • 0.1 M HOBt in piperidine deprotection solution

  • Microwave-assisted synthesis at 45°C

Functionalization for Bioconjugation

The bromine atom enables site-specific modifications:

Reaction TypeTarget MoleculeApplication
Sonogashira couplingAlkyne-tagged fluorophoresFluorescent probes
Suzuki-MiyauraBoronic acid-functionalized drugsTargeted drug delivery

Case Study :

  • Peptides containing Fmoc-β-HoPhe(4-Br)-OH showed 3.8× enhanced cellular uptake vs. native phenylalanine analogs in A549 cancer cells .

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis
    • Fmoc-β-HoPhe(4-Br)-OH is primarily utilized in the synthesis of peptides due to its stability and ease of manipulation. The Fmoc group protects the amino functionality during synthesis, allowing selective reactions at other sites .
  • Biological Activity
    • Antimicrobial Properties: Recent studies have demonstrated that peptides containing Fmoc-β-HoPhe(4-Br)-OH exhibit significant antimicrobial activity against various bacterial strains. This property is attributed to the compound's hydrophobic nature, which enhances membrane permeability .
    • Anticancer Activity: In vitro assays have shown that peptides synthesized with this amino acid can induce apoptosis in cancer cell lines. This mechanism may involve modulation of apoptotic pathways, making it a candidate for therapeutic development .
  • Chemical Reactions
    • The compound can undergo various chemical reactions such as substitution reactions (e.g., replacing the bromine atom with other nucleophiles), oxidation, and reduction processes. These reactions are essential for creating diverse derivatives that can be used in further applications .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various Fmoc-modified peptides, including those with β-homophenylalanine. The results indicated that peptides with higher hydrophobicity exhibited greater antibacterial effects, aligning with the properties of Fmoc-β-HoPhe(4-Br)-OH.

PeptideBacterial StrainInhibition Zone (mm)
Peptide AStaphylococcus aureus15
Peptide BEscherichia coli18
Fmoc-β-HoPhe(4-Br)-OHBoth strains20

Cancer Cell Line Studies

In a series of experiments involving breast cancer cell lines, peptides synthesized with Fmoc-β-HoPhe(4-Br)-OH were tested for their cytotoxic effects. The findings suggested that these peptides could effectively reduce cell viability through apoptosis induction.

Cell LineViability (%)Apoptosis Induction (%)
MDA-MB-2313070
MCF-74060

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid involves its ability to participate in various chemical reactions due to the presence of the Fmoc protecting group and the bromine atom The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites

Comparison with Similar Compounds

Key Differences:

Substituent Effects: Bromine (Br): Larger atomic radius and higher lipophilicity compared to Cl or F. Enhances steric hindrance and van der Waals interactions in peptides . Chlorine (Cl): Moderately electron-withdrawing; smaller than Br, leading to reduced steric bulk . Fluorine (F): Strong electron-withdrawing effect; minimal steric impact, often used to improve metabolic stability . Methyl (CH₃): Electron-donating group; increases hydrophobicity without significant electronic effects . Nitro (NO₂): Strong electron-withdrawing and polarizable; used for redox-active or spectroscopic probes .

Structural and Functional Impact :

  • The β-homologation (extended side chain) in Fmoc-β-HoPhe(4-Br)-OH provides greater conformational flexibility compared to standard Phe derivatives (e.g., Fmoc-Phe(4-F)-OH) .
  • Bromine’s bulkiness may reduce coupling efficiency in SPPS compared to smaller substituents like F or Cl, necessitating optimized conditions (e.g., DIC/HOBt activation) .

Research Findings

Challenges and Optimizations

  • Coupling Efficiency : Bulky substituents (e.g., Br) require activation reagents like DIC/HOBt to achieve >90% coupling yields in SPPS .
  • Deprotection Stability : The Fmoc group is stable under acidic conditions but cleaved by piperidine, ensuring compatibility with acid-labile side-chain protections (e.g., Trt for histidine) .

Biological Activity

Fmoc-β-homophenylalanine (Fmoc-β-HoPhe(4-Br)-OH) is a modified amino acid known for its applications in peptide synthesis and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant case studies and data tables.

Overview of Fmoc-β-HoPhe(4-Br)-OH

Chemical Structure :

  • Molecular Formula : C25_{25}H22_{22}BrNO4_4
  • Molecular Weight : 480.4 g/mol
  • CAS Number : 270062-86-7

Fmoc-β-HoPhe(4-Br)-OH is characterized by the presence of a bromine atom at the para position of the phenyl ring, which enhances its hydrophobic properties and potentially influences its biological interactions.

Synthesis of Fmoc-β-HoPhe(4-Br)-OH

The synthesis of Fmoc-β-HoPhe(4-Br)-OH typically involves solid-phase peptide synthesis (SPPS) utilizing the Fmoc protecting group strategy. This method allows for the efficient assembly of peptides while minimizing side reactions. The Fmoc group is favored due to its stability under basic conditions and ease of removal under mild conditions, making it suitable for synthesizing sensitive peptide sequences .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Fmoc-modified peptides, including those containing β-homophenylalanine derivatives. These compounds exhibit significant activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents. For instance, a study demonstrated that peptides incorporating Fmoc-β-HoPhe(4-Br)-OH showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to their unmodified counterparts .

Anticancer Activity

The anticancer properties of Fmoc-β-HoPhe(4-Br)-OH have been investigated in several preclinical models. In vitro assays revealed that peptides containing this amino acid can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
CytotoxicityVariable effects depending on concentration

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various Fmoc-modified peptides, including those with β-homophenylalanine. The results indicated that peptides with higher hydrophobicity exhibited greater antibacterial effects, aligning with the properties of Fmoc-β-HoPhe(4-Br)-OH .
  • Cancer Cell Line Studies : In a series of experiments, peptides synthesized with Fmoc-β-HoPhe(4-Br)-OH were tested against several cancer cell lines. The findings suggested that these peptides could effectively reduce cell viability through apoptosis induction, providing a basis for further development as therapeutic agents .

Q & A

Q. What are the key steps in synthesizing Fmoc-β-hophe(4-Br)-OH, and how can purity be optimized?

The synthesis typically involves introducing the 4-bromo substituent to the phenylalanine backbone via halogenation, followed by Fmoc protection. Critical steps include:

  • Halogenation : Bromine is introduced using electrophilic aromatic substitution under controlled conditions (e.g., FeBr₃ catalysis).
  • Fmoc Protection : The amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a basic medium (e.g., NaHCO₃).
  • Purification : Reverse-phase HPLC or flash chromatography is recommended to achieve >98% purity, as impurities can hinder peptide assembly .

Q. Which analytical techniques are most effective for characterizing Fmoc-β-hophe(4-Br)-OH?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the bromine substituent (e.g., deshielded aromatic protons) and Fmoc group integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and isotopic pattern (distinct for bromine).
  • HPLC : Retention time and peak symmetry assess purity and stability under storage conditions .

Q. How does the 4-bromo substituent influence solubility in common peptide synthesis solvents?

The bromine atom increases hydrophobicity compared to non-halogenated phenylalanine derivatives. Solubility in DMF or DMSO is typically adequate (≥50 mg/mL), but precipitation may occur in acetonitrile or aqueous buffers. Pre-dissolving in DMF with 0.1% HOBt/DIPEA improves coupling efficiency .

Advanced Research Questions

Q. How can researchers resolve low coupling efficiency of Fmoc-β-hophe(4-Br)-OH in solid-phase peptide synthesis (SPPS)?

Low coupling efficiency often stems from steric hindrance from the bulky bromine group. Mitigation strategies include:

  • Extended Coupling Times : Use 2-hour reactions with HBTU/HOBt activation.
  • Double Coupling : Repeat the coupling step after deprotection.
  • Microwave-Assisted SPPS : Enhances reaction kinetics, reducing aggregation risks .

Q. What are the stability challenges of Fmoc-β-hophe(4-Br)-OH under acidic or basic conditions?

  • Acidic Conditions : The Fmoc group is labile below pH 3, risking premature deprotection. Avoid prolonged exposure to TFA during resin cleavage.
  • Basic Conditions : Bromine may undergo nucleophilic substitution (e.g., with piperidine during deprotection). Monitor by LC-MS for byproducts like dehalogenated derivatives .

Q. How does the 4-bromo substituent affect peptide secondary structure compared to 4-Cl or 4-F analogs?

Computational modeling (e.g., MD simulations) and circular dichroism (CD) studies show that bromine’s larger van der Waals radius increases steric bulk, stabilizing α-helical structures in hydrophobic environments. However, it may destabilize β-sheets due to unfavorable side-chain packing .

Q. What methodological controls are essential when studying halogen bonding interactions in peptides containing Fmoc-β-hophe(4-Br)-OH?

  • Crystallography : Co-crystallize with electron-rich partners (e.g., carbonyl groups) to visualize Br···O/N interactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes in halogen-substituted vs. non-halogenated peptides.
  • Control Experiments : Use 4-Cl or 4-F analogs to isolate halogen-specific effects .

Methodological Best Practices

  • Storage : Store at -20°C in desiccated, amber vials to prevent photodegradation and hydrolysis .
  • Troubleshooting Synthesis : If bromination yields are low (<60%), optimize reaction temperature (40–50°C) and stoichiometry (1.2 eq Br₂) .
  • Data Interpretation : Always cross-validate NMR and MS data with computational tools (e.g., ChemDraw isotope simulations) to confirm bromine incorporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.